Maleimide-NOTA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

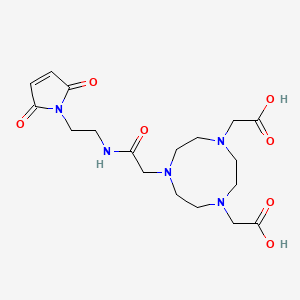

Maleimida-NOTA es un compuesto que combina las funcionalidades de maleimida y ácido 1,4,7-triazaciclononano-1,4,7-triacético (NOTA). La maleimida es conocida por su capacidad de formar enlaces tioéter estables con grupos tiol, lo que la convierte en una herramienta valiosa en la bioconjugación. NOTA es un quelante macrocíclico que forma complejos altamente estables con iones metálicos, particularmente iones de galio. La combinación de estas dos funcionalidades en Maleimida-NOTA permite el etiquetado radioactivo específico de sitio y otras aplicaciones en bioconjugación y radiofármacos .

Mecanismo De Acción

El mecanismo de acción de Maleimida-NOTA implica la formación de un enlace tioéter estable entre el grupo maleimida y los grupos tiol presentes en las biomoléculas. Esta reacción es altamente específica y ocurre rápidamente en condiciones suaves. La maleimida actúa como un aceptor de Michael, mientras que el tiolato (derivado del grupo tiol) actúa como el donante de Michael. El producto de tiosuccinimida resultante es estable y resistente a la escisión por agentes reductores .

Análisis Bioquímico

Biochemical Properties

Maleimide-NOTA plays a significant role in biochemical reactions. It can react with cysteine , a crucial amino acid that forms disulfide bonds, contributing to the three-dimensional structure of proteins. This interaction with cysteine allows this compound to bind to peptides and antibodies, enabling their labeling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to cysteine residues in peptides and antibodies . This binding allows for the labeling of these biomolecules, which can then be used in various biochemical applications. The binding of this compound to cysteine residues can also influence the activity of enzymes and other proteins, potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study showed that aminothiomaleimides could be generated extremely efficiently by consecutive conjugation of a thiol and an amine to dibromomaleimides . Furthermore, the amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .

Metabolic Pathways

This compound is involved in metabolic pathways related to the labeling of peptides and antibodies. It interacts with cysteine residues, which are part of many proteins and enzymes

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Dos rutas sintéticas básicas para Maleimida-NOTA implican el uso de quelantes NOTA que contienen mono- y bis-maleimida. Estas rutas se caracterizan por su simplicidad, tiempos de reacción cortos y métodos de purificación prácticos. La síntesis típicamente implica la reacción de N-(2-aminoetil)maleimida con uno de los grupos carboxilo de NOTA para formar un enlace amida .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para Maleimida-NOTA no están ampliamente documentados, el enfoque general implica rutas sintéticas escalables que aseguran altos rendimientos y pureza. El uso de materiales de partida disponibles comercialmente, como (S)-p-SCN-Bn-NOTA y (S)-p-NH2-Bn-NOTA, ayuda a mantener la consistencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: Esta reacción implica la adición de un grupo tiol a la maleimida, formando un enlace tioéter estable .

Reactivos y Condiciones Comunes:

Reactivos: Compuestos que contienen tiol, como los residuos de cisteína en las proteínas.

Condiciones: La reacción generalmente ocurre en un rango de pH de 6.5 a 7.5, que es óptimo para la formación del enlace tioéter.

Productos Principales: El producto principal de la reacción tiol-maleimida es un aducto de tiosuccinimida, que es estable en condiciones fisiológicas .

Aplicaciones Científicas De Investigación

Maleimida-NOTA tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química:

- Se utiliza como un quelante bifuncional para el etiquetado radioactivo específico de sitio de biomoléculas .

- Facilita el diseño de estructuras de direccionamiento diméricas para mejorar la afinidad de unión in vivo debido al efecto multivalente .

Biología:

- Permite la conjugación específica de sitio de proteínas y péptidos, mejorando la precisión de las técnicas de bioconjugación .

Medicina:

- Se utiliza en el desarrollo de radiofármacos para la imagenología diagnóstica y la radioterapia dirigida .

- Se aplica en la creación de conjugados anticuerpo-fármaco para la terapia dirigida del cáncer .

Industria:

Comparación Con Compuestos Similares

Maleimida-NOTA se puede comparar con otros entrecruzadores reactivos a sulfhidrilo, como los haloacetilos y los disulfuros de piridilo.

Compuestos Similares:

Haloacetilos: Estos compuestos también reaccionan con grupos tiol, pero forman enlaces menos estables en comparación con las maleimidas.

Disulfuros de Piridilo: Estos reactivos forman enlaces disulfuro con grupos tiol, que se pueden escindir en condiciones reductoras.

Singularidad de Maleimida-NOTA:

Estabilidad: El enlace tioéter formado por Maleimida-NOTA es más estable que los enlaces formados por haloacetilos y disulfuros de piridilo.

Especificidad: Maleimida-NOTA proporciona una mayor especificidad en las reacciones de bioconjugación debido a su reactividad selectiva con los grupos tiol.

En conclusión, Maleimida-NOTA es un compuesto versátil con aplicaciones significativas en diversos campos científicos. Sus propiedades únicas y su estabilidad lo convierten en una herramienta valiosa para la bioconjugación específica de sitio y el etiquetado radioactivo.

Propiedades

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBXLDURQNNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)

![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)

![N-(furan-2-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2804346.png)

![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)

![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)

![tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate](/img/structure/B2804360.png)